molecular formula C17H25NO B3434631 Vesamicol CAS No. 115362-28-2

Vesamicol

Cat. No.: B3434631
CAS No.: 115362-28-2
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IAGOWNOFSA-N
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Description

Vesamicol is an experimental drug known for its ability to inhibit the uptake of acetylcholine into synaptic vesicles, thereby reducing its release. This compound is categorized as a cholinergic physiological antagonist because it decreases the activity of cholinergic neurons without acting directly on the postsynaptic acetylcholine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the desymmetrization of meso-epoxides with secondary aliphatic amines, specifically 4-phenylpiperidine derivatives. This reaction is catalyzed by a chiral [salenCo (III)-BF4] catalyst at room temperature . The process yields this compound and its derivatives with high enantioselectivity and optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up. The use of chiral catalysts and secondary amines in a controlled environment is crucial for maintaining the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Vesamicol primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl group on the cyclohexanol ring and the phenyl group on the piperidine ring .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve secondary aliphatic amines and chiral catalysts under mild conditions.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, typically involving reagents like hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products: The major products of these reactions include various this compound analogs and derivatives, which are synthesized for specific research applications .

Mechanism of Action

Vesamicol exerts its effects by causing a non-competitive and reversible block of the intracellular transporter VAChT. This transporter is responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, this compound leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique ability to inhibit acetylcholine uptake without directly affecting postsynaptic receptors sets it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBJODGIYRAMI-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920872
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112709-59-8, 115362-28-2
Record name (-)-Vesamicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112709-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Vesamicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesamicol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESAMICOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VESAMICOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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